molecular formula C13H16BrN3O2 B2608186 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol CAS No. 2380010-61-5

3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol

Cat. No. B2608186
CAS RN: 2380010-61-5
M. Wt: 326.194
InChI Key: YOAKQFWLTKKLDF-UHFFFAOYSA-N
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Description

3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol, also known as BPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase known as PIM-1, which has been implicated in the development and progression of various types of cancer.

Mechanism of Action

3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol exerts its anti-cancer effects by inhibiting the activity of the PIM-1 protein kinase, which is involved in the regulation of cell growth and survival. By blocking the activity of PIM-1, 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other protein kinases, such as AKT and mTOR, which are also involved in cell growth and survival. 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol has also been found to modulate the activity of various transcription factors, which are proteins that regulate gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol in lab experiments is its potency and specificity as a PIM-1 inhibitor. This makes it a valuable tool for studying the role of PIM-1 in cancer and other diseases. However, one limitation of using 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol. One area of interest is the development of more potent and selective PIM-1 inhibitors, which could have even greater anti-cancer effects. Another potential direction is the investigation of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol's effects on other signaling pathways and cellular processes, which could lead to the identification of new therapeutic targets. Finally, 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol could be studied in combination with other anti-cancer drugs to determine whether it can enhance their effectiveness or reduce their side effects.

Synthesis Methods

The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol involves several steps, including the reaction of 5-bromo-2-chloropyrimidine with 2-amino-3-methylbut-2-ene-1-ol to form an intermediate, which is then reacted with 2,5-dimethylfuran-3-carboxaldehyde to yield the final product. The overall yield of this process is around 25%.

Scientific Research Applications

3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol has been the subject of numerous scientific studies, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been found to sensitize cancer cells to the effects of chemotherapy. Additionally, 3-[(5-Bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol has been investigated as a potential treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

3-[(5-bromopyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2/c1-8-5-11(9(2)19-8)12(18)3-4-15-13-16-6-10(14)7-17-13/h5-7,12,18H,3-4H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAKQFWLTKKLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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